molecular formula C15H15N7OS B5810557 N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE

N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B5810557
M. Wt: 341.4 g/mol
InChI Key: TVQXBMBTJPALLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a compound known for its significant activity in inhibiting anaplastic lymphoma kinase (ALK). This compound, along with its optical isomers and pharmaceutically acceptable salts, has shown excellent treatment effects on cancer cells with ALK fusion proteins .

Preparation Methods

The synthesis of N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves several steps. One common method includes the reaction of 2-methoxyphenylamine with pyrimidine-2-thiol, followed by cyclization with cyanuric chloride under controlled conditions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other ALK inhibitors such as crizotinib and ceritinib. Compared to these, N2-(2-METHOXYPHENYL)-6-[(PYRIMIDIN-2-YLSULFANYL)METHYL]-1,3,5-TRIAZINE-2,4-DIAMINE has shown unique properties in terms of its binding affinity and specificity for ALK . This uniqueness makes it a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

2-N-(2-methoxyphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS/c1-23-11-6-3-2-5-10(11)19-14-21-12(20-13(16)22-14)9-24-15-17-7-4-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQXBMBTJPALLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.